

Application Notes and Protocols for the Synthesis of Thimerosal Using Sodium Thiosalicylate

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Compound of Interest

Compound Name: *Sodium thiosalicylate*

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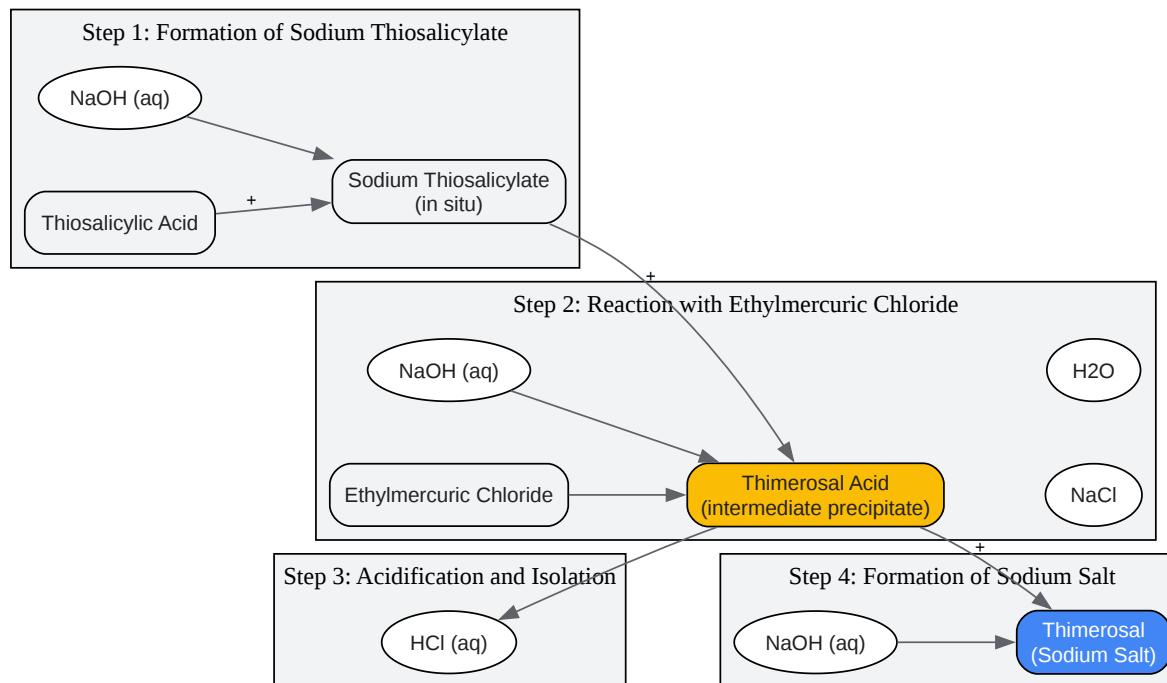
Introduction

Thimerosal (also known as thiomersal) is an organomercury compound that has been historically used as an antiseptic and an antifungal agent.^[1] A primary application of thimerosal has been as a preservative in vaccines and other biological products to prevent microbial contamination.^[1] The synthesis of thimerosal involves the reaction of a salt of thiosalicylic acid with an ethylmercury compound. This document provides detailed protocols and application notes for the synthesis of thimerosal, specifically utilizing **sodium thiosalicylate**, which is formed *in situ* from thiosalicylic acid and sodium hydroxide.

Synthesis of Thimerosal

The synthesis of thimerosal is achieved through the reaction of ethylmercuric chloride with thiosalicylic acid in an alkaline solution.^{[2][3]} The alkaline conditions are necessary to deprotonate the thiol group of thiosalicylic acid, forming the **sodium thiosalicylate** intermediate, which then acts as a nucleophile, displacing the chloride from the ethylmercury compound. Subsequent acidification and neutralization steps lead to the final sodium salt form of thimerosal.

Chemical Reaction Pathway

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Caption: Chemical reaction pathway for the synthesis of Thimerosal.

Experimental Protocols

The following protocols are based on established synthesis methods.[\[4\]](#)[\[5\]](#)

Materials and Equipment

- Thiosalicylic acid
- Ethylmercuric chloride

- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water
- Reaction vessel with stirring capability and temperature control
- Filtration apparatus (e.g., Buchner funnel)
- Drying oven

Protocol 1: Synthesis of Thimerosal Acid

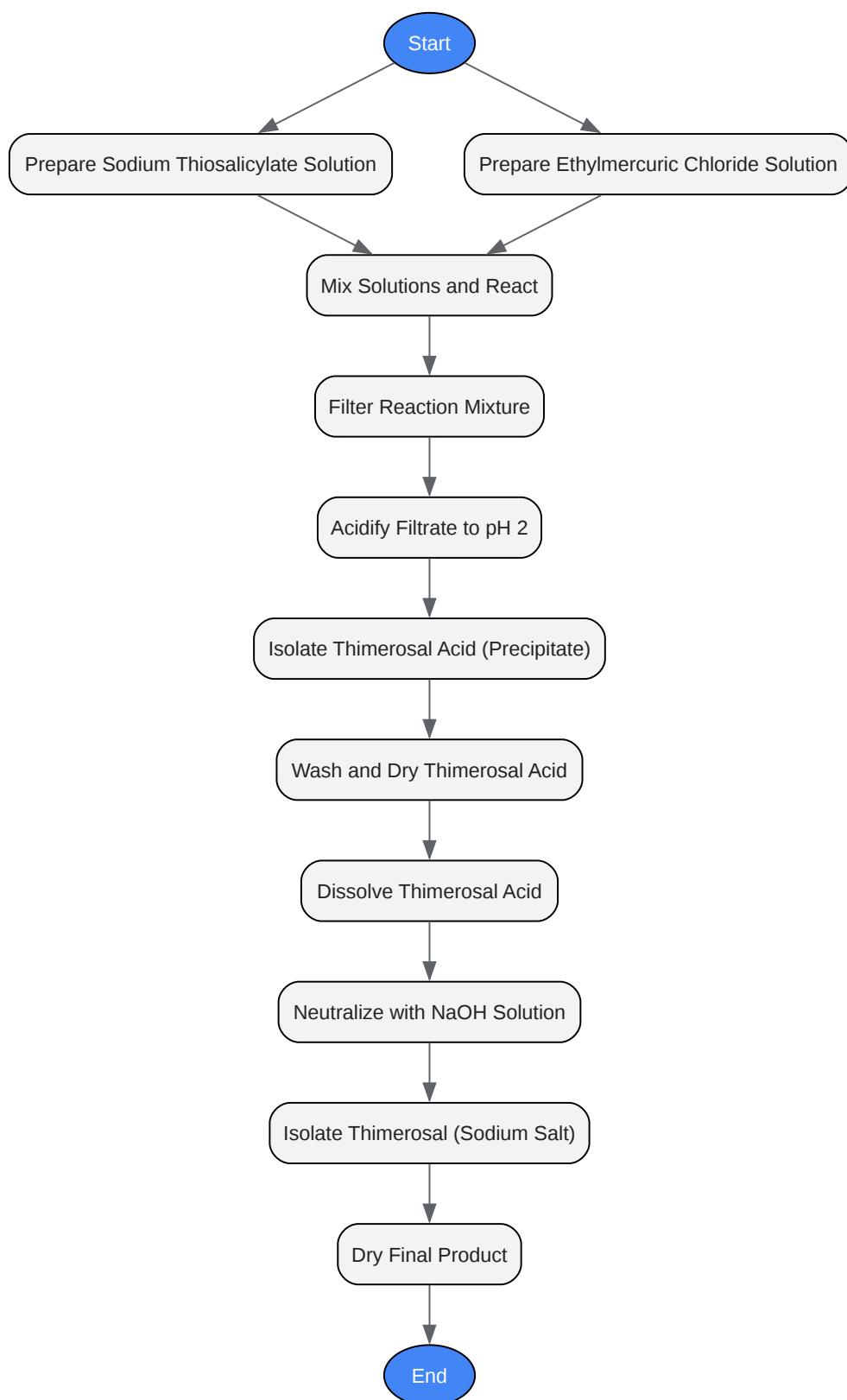
- Preparation of **Sodium Thiosalicylate** Solution:
 - In a suitable reaction vessel, dissolve 61 g of thiosalicylic acid in 400 mL of deionized water.
 - While stirring, slowly add 180 mL of a 10% (w/v) sodium hydroxide solution.
 - Heat the mixture to 40-50 °C and continue stirring until the thiosalicylic acid is completely dissolved, forming the **sodium thiosalicylate** solution.[4]
- Preparation of Ethylmercuric Chloride Solution:
 - In a separate vessel, add 100 g of ethylmercuric chloride to 350 mL of deionized water.
 - Under agitation, add 180 mL of a 10% (w/v) sodium hydroxide solution to fully dissolve the ethylmercuric chloride.[4]
- Reaction:
 - While stirring, combine the two prepared solutions.
 - Maintain the reaction mixture at a controlled temperature and continue stirring for at least 30 minutes.[4]
- Filtration and Acidification:

- Filter the reaction mixture to remove any insoluble byproducts.
- To the filtrate, slowly add a 10% (v/v) hydrochloric acid solution until the pH of the solution reaches 2. This will cause the precipitation of thimerosal acid.[4]
- Isolation and Drying of Thimerosal Acid:
 - Collect the precipitated thimerosal acid by solid-liquid separation (e.g., filtration).
 - Wash the solid product with deionized water.
 - Dry the purified thimerosal acid in an oven at 50-60 °C.[4]

Protocol 2: Conversion of Thimerosal Acid to Thimerosal (Sodium Salt)

- Dissolution:
 - Dissolve the dried thimerosal acid in an appropriate solvent, such as ethanol.
- Neutralization:
 - Prepare a solution of sodium hydroxide in the same solvent.
 - Slowly add the alkaline solution to the thimerosal acid solution until the acid is fully neutralized, forming the sodium salt of thimerosal.
- Isolation and Drying:
 - The thimerosal sodium salt can then be isolated by precipitation or by removal of the solvent under reduced pressure.
 - Dry the final product under vacuum.

Experimental Workflow

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Caption: Step-by-step workflow for the synthesis of Thimerosal.

Data Presentation

The following table summarizes quantitative data from a representative synthesis of thimerosal.

[4]

Parameter	Value
Reactants	
Thiosalicylic Acid	61 g
Ethylmercuric Chloride	100 g
Sodium Hydroxide (10%)	180 mL (for each reactant)
Reaction Conditions	
Temperature	40-50 °C
Reaction Time	30 minutes
Product (Thimerosal Acid)	
Yield	96.3%
Purity	98.2%
Final Product (Thimerosal)	
Yield	90%
Purity	97.0%

Characterization and Quality Control

The purity and identity of the synthesized thimerosal should be confirmed using appropriate analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of thimerosal and for the simultaneous determination of thimerosal and its potential degradation products.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR spectroscopy can be used to confirm the chemical structure of the synthesized thimerosal.[7]
- Atomic Absorption/Fluorescence Spectrometry: These techniques can be employed to determine the mercury content of the final product, which is a critical quality control parameter.[8]

Safety Precautions

Thimerosal and its precursors, particularly ethylmercuric chloride, are highly toxic organomercury compounds. All handling and synthesis steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Waste materials containing mercury must be disposed of according to institutional and environmental regulations.

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